2-chloro-3-[(3-phenoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
2-Chloro-3-[(3-phenoxyphenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is a complex organic compound with a unique structure that combines elements of chromenes and phenoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-[(3-phenoxyphenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorochromene with 3-phenoxybenzyl alcohol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(3-phenoxyphenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Chloro-3-[(3-phenoxyphenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-chloro-3-[(3-phenoxyphenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloro-3-methoxyphenyl)-N-(4-phenoxyphenyl)propanamide: Shares structural similarities but differs in functional groups and overall structure.
2-Chloro-3,7-dihydroxy-9-methoxy-1-methyl-6H-benzo[c]chromen-6-one:
Uniqueness
2-Chloro-3-[(3-phenoxyphenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is unique due to its specific combination of chromene and phenoxyphenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H21ClO4 |
---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
2-chloro-3-[(3-phenoxyphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C26H21ClO4/c27-23-14-22-20-11-4-5-12-21(20)26(28)31-24(22)15-25(23)29-16-17-7-6-10-19(13-17)30-18-8-2-1-3-9-18/h1-3,6-10,13-15H,4-5,11-12,16H2 |
InChI Key |
XUFJSNLZQGLUON-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC4=CC(=CC=C4)OC5=CC=CC=C5)Cl |
Origin of Product |
United States |
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